5-Chloro-6-cyclobutoxypyridine-3-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Analysis
- 2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized using a novel protocol involving Vilsmeier–Haack chlorination. Its structure was analyzed using X-ray, IR, NMR, and electronic spectroscopy, and its optical properties were investigated through UV–vis absorption and fluorescence spectroscopy (Jukić et al., 2010).
- A derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, was obtained from a similar compound by a novel protocol. Its structure, determined by X-ray diffraction, revealed differences compared to corresponding cyano-pyridines. Spectral properties were investigated, including absorption spectra in various solvents and conditions (Tranfić et al., 2011).
Chemical Reactions and Properties
- Bipyridine-3′0-carbonitrile derivatives reacted with several halogen-containing reagents to afford thieno[2,3-b]-pyridine derivatives. The chemical structures of the new compounds were elucidated using IR, NMR, mass spectra, and elemental analysis (Attaby et al., 2006).
- A series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized, characterized, and screened for in vitro cytotoxicity against cancer cell lines, revealing promising antiproliferative effects (Al‐Refai et al., 2019).
Applications in Corrosion Inhibition
- Pyrazolo[3,4-b]pyridine derivatives were synthesized and investigated as potential corrosion inhibitors for mild steel in acidic environments. Experimental techniques like weight loss, electrochemical impedance spectroscopy, and potentiodynamic polarization were used for evaluation (Dandia et al., 2013).
Molecular Composition and Interaction Studies
- Computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile were implemented to evaluate its molecular structure and energy. The study also investigated its electron density, reactive sites, and biological prominence through molecular docking simulations (Arulaabaranam et al., 2021).
Safety and Hazards
The safety information for 5-Chloro-6-cyclobutoxypyridine-3-carbonitrile indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-chloro-6-cyclobutyloxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-7(5-12)6-13-10(9)14-8-2-1-3-8/h4,6,8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPWNTZFENRJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=N2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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